4-bromo-N-(furan-2-ylmethyl)-N-(4-methoxybenzyl)benzamide
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Overview
Description
4-BROMO-N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]BENZAMIDE is an organic compound with the molecular formula C18H16BrNO3 It is a benzamide derivative that features a bromine atom, a furan ring, and a methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]BENZAMIDE typically involves a multi-step process:
Formation of the Benzamide Core: The initial step involves the formation of the benzamide core by reacting 4-bromobenzoic acid with an amine derivative under appropriate conditions.
Introduction of the Furan Ring: The furan ring is introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a palladium catalyst and a boron reagent.
Attachment of the Methoxyphenyl Group: The final step involves the attachment of the methoxyphenyl group through a nucleophilic substitution reaction.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst can be used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.
Major Products
Oxidation: Furan-2,3-dione derivatives.
Reduction: Hydrogenated derivatives.
Substitution: Various substituted benzamides depending on the nucleophile used.
Scientific Research Applications
4-BROMO-N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]BENZAMIDE has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It may be used in the study of enzyme inhibition and receptor binding due to its structural features.
Mechanism of Action
The mechanism of action of 4-BROMO-N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]BENZAMIDE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
4-Bromo-N-(furan-2-ylmethyl)benzamide: Similar structure but lacks the methoxyphenyl group.
N-(Furan-2-ylmethyl)-4-methoxybenzamide: Similar structure but lacks the bromine atom.
Uniqueness
4-BROMO-N-[(FURAN-2-YL)METHYL]-N-[(4-METHOXYPHENYL)METHYL]BENZAMIDE is unique due to the combination of its bromine atom, furan ring, and methoxyphenyl group. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above .
Properties
Molecular Formula |
C20H18BrNO3 |
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Molecular Weight |
400.3 g/mol |
IUPAC Name |
4-bromo-N-(furan-2-ylmethyl)-N-[(4-methoxyphenyl)methyl]benzamide |
InChI |
InChI=1S/C20H18BrNO3/c1-24-18-10-4-15(5-11-18)13-22(14-19-3-2-12-25-19)20(23)16-6-8-17(21)9-7-16/h2-12H,13-14H2,1H3 |
InChI Key |
GAFJTMNYVWOTJA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CN(CC2=CC=CO2)C(=O)C3=CC=C(C=C3)Br |
Origin of Product |
United States |
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